tert-Amyl hydroperoxide

Übersicht

Beschreibung

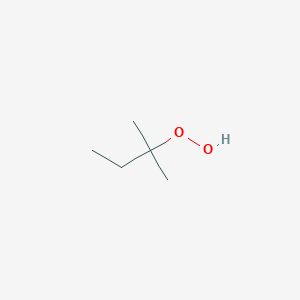

tert-Amyl hydroperoxide: is an organic peroxide with the molecular formula C5H12O2 . It is a colorless liquid that is widely used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis. The compound is known for its stability and effectiveness in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Amyl hydroperoxide can be synthesized through the auto-oxidation of tert-amyl alcohol in the presence of oxygen. The reaction is typically carried out at elevated temperatures and may require the use of a catalyst to enhance the reaction rate. The general reaction is as follows: [ \text{tert-Amyl alcohol} + \text{O}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled oxidation of tert-amyl alcohol with oxygen or air, often in the presence of a metal catalyst such as cobalt or manganese to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Amyl hydroperoxide primarily undergoes oxidation reactions due to the presence of the hydroperoxide functional group. It can also participate in radical-initiated polymerization reactions.

Common Reagents and Conditions:

Oxidation Reactions: this compound is used as an oxidizing agent in the presence of catalysts such as molybdenum or vanadium compounds. These reactions typically occur under mild conditions and can convert alcohols to ketones or aldehydes.

Polymerization Reactions: As a radical initiator, this compound is used in the polymerization of monomers such as styrene and acrylates. The reactions are usually carried out at elevated temperatures to generate free radicals that initiate the polymerization process.

Major Products Formed:

Oxidation Reactions: The major products include ketones, aldehydes, and carboxylic acids, depending on the substrate and reaction conditions.

Polymerization Reactions: The major products are polymers such as polystyrene and polyacrylates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Tert-Amyl hydroperoxide is characterized by its ability to generate free radicals upon decomposition, particularly hydroxyl radicals (- OH). This property is crucial for its role in various chemical reactions, including:

- Oxidation Reactions : TAHP is used as an oxidizing agent in organic synthesis, facilitating the conversion of alcohols to ketones or aldehydes under mild conditions, often in the presence of catalysts such as molybdenum or vanadium compounds.

- Polymerization Initiation : It acts as a radical initiator for the polymerization of unsaturated compounds like styrene and (meth)acrylates. The reactions typically require elevated temperatures to generate free radicals that initiate the polymerization process.

Organic Synthesis

In organic chemistry, TAHP is extensively utilized for synthesizing pharmaceuticals and agrochemicals. Its ability to induce oxidation reactions makes it valuable for creating various organic compounds.

Biological Research

TAHP serves as a model compound for studying oxidative stress in biological systems. Researchers use it to induce oxidative damage in cells, which helps elucidate the mechanisms underlying oxidative stress-related diseases. For instance, it has been employed to investigate the activity and regulation of antioxidant defense systems by exposing cells to controlled doses, allowing for the measurement of antioxidant enzyme activities such as superoxide dismutase and catalase.

Toxicological Studies

Studies have shown that exposure to TAHP can lead to adverse health effects, including methemoglobinemia and acute pulmonary edema. These effects make it a useful compound for toxicological research, particularly in understanding the impact of oxidative stress on cellular functions .

Polymer Production

TAHP is predominantly used in the industrial sector as a polymerization initiator for producing plastics and resins. Its effectiveness in initiating free radical polymerization processes is critical for manufacturing acrylic resins and other synthetic materials .

Specialty Chemicals

In addition to polymer production, TAHP is employed in synthesizing specialty chemicals and materials, enhancing selectivity in oxidation reactions when used with metal catalysts .

Comparative Analysis with Related Compounds

This compound can be compared with other organic peroxides based on its applications and stability:

| Compound | Chemical Formula | Primary Uses | Stability |

|---|---|---|---|

| This compound | CHO | Polymerization initiator | Moderate |

| Tert-Butyl Hydroperoxide | CHO | Oxidizing agent | High |

| Cumene Hydroperoxide | CHO | Industrial oxidant | Moderate |

| Di-tert-Butyl Peroxide | CHO | Initiator for polymerization | Low |

Uniqueness of this compound : TAHP's moderate stability compared to tert-butyl hydroperoxide allows it to be effectively utilized in specific synthetic applications requiring controlled radical generation while minimizing risks associated with more unstable peroxides .

Case Study 1: Oxidative Desulfurization

Recent studies have explored TAHP's role as an oxidant in oxidative desulfurization (ODS) processes for fuels. Compared to other alkyl hydroperoxides like tert-butyl hydroperoxide (TBHP), TAHP demonstrated superior reactivity under certain conditions, making it a viable alternative for environmentally friendly fuel processing methods.

Case Study 2: Antioxidant Defense Mechanisms

In a series of experiments designed to assess cellular responses to oxidative stress, researchers exposed various cell lines to TAHP. The results indicated significant alterations in antioxidant enzyme activities, providing insights into potential therapeutic targets for diseases linked with oxidative damage.

Wirkmechanismus

The mechanism of action of tert-Amyl hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond in the hydroperoxide group. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl hydroperoxide: Similar to tert-Amyl hydroperoxide, tert-Butyl hydroperoxide is used as an oxidizing agent and radical initiator. this compound is often preferred due to its higher stability and effectiveness in certain reactions.

Cumene hydroperoxide: Another hydroperoxide used in oxidation reactions and polymerization processes. It is less commonly used compared to this compound due to its lower reactivity.

Uniqueness: this compound is unique in its balance of stability and reactivity, making it a versatile compound in both laboratory and industrial applications. Its ability to generate free radicals efficiently under mild conditions sets it apart from other hydroperoxides.

Biologische Aktivität

Tert-Amyl hydroperoxide (TAHP), with the chemical formula and CAS number 3425-61-4, is an organic peroxide primarily used as a polymerization initiator and oxidizing agent. Its ability to generate free radicals upon decomposition makes it valuable in various chemical processes, particularly in the synthesis of plastics and other materials. However, its biological activity, particularly in terms of oxidative stress and cytotoxicity, has garnered significant attention in scientific research.

This compound decomposes to produce hydroxyl radicals (•OH), which are highly reactive species capable of damaging cellular components such as proteins, lipids, and DNA. This oxidative stress can lead to various cellular responses, including apoptosis and necrosis. The following mechanisms outline its biological activity:

- Free Radical Generation : TAHP decomposes to form free radicals that initiate lipid peroxidation and protein oxidation.

- Oxidative Stress Induction : The presence of free radicals leads to oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses.

- Impact on Antioxidant Systems : Research indicates that exposure to TAHP can modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, providing insights into cellular defense mechanisms against oxidative damage .

Toxicological Studies

Toxicological assessments have revealed significant adverse effects associated with this compound exposure:

- Inhalation Toxicity : Inhalation exposure can result in lung weight changes, methemoglobinemia, and acute pulmonary edema. These findings highlight the compound's potential respiratory hazards .

- Cytotoxicity : Studies demonstrate that TAHP exposure can lead to cytotoxic effects in various cell types. For instance, hepatocytes exposed to TAHP exhibit increased lipid peroxidation and elevated levels of liver enzymes indicative of cellular injury .

- Genotoxicity : In vitro assays have shown that TAHP can induce mutagenic effects. While some studies report positive results in Ames tests, in vivo assessments have yielded mixed results regarding its mutagenic potential .

Case Studies

Several case studies illustrate the biological implications of TAHP:

- Hepatotoxicity Model : A study investigated the protective effects of baicalein against TAHP-induced hepatotoxicity. LO2 liver cells pretreated with baicalein showed increased viability when subsequently exposed to TAHP, suggesting potential therapeutic avenues for mitigating oxidative liver damage .

- Oxidative Stress Assessment : Research utilizing TAHP as an oxidant demonstrated its role in inducing oxidative stress in various cellular models. This has been instrumental in studying the regulation of antioxidant defenses under stress conditions .

Comparative Analysis

The following table compares this compound with related organic peroxides regarding their biological activity and applications:

| Compound | Chemical Formula | Primary Uses | Stability | Biological Activity |

|---|---|---|---|---|

| This compound | Polymerization initiator | Moderate | Induces oxidative stress; cytotoxic effects observed | |

| Tert-Butyl Hydroperoxide | Oxidizing agent | High | Similar oxidative stress properties; more extensively studied | |

| Cumene Hydroperoxide | Industrial oxidant | Moderate | Used in similar contexts but less toxicological data available | |

| Di-tert-Butyl Peroxide | Initiator for polymerization | Low | Stronger initiator but higher toxicity risk |

Eigenschaften

IUPAC Name |

2-hydroperoxy-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4-5(2,3)7-6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXANEMIFVRKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029256 | |

| Record name | 1,1-Dimethylpropyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hydroperoxide, 1,1-dimethylpropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3425-61-4 | |

| Record name | tert-Amyl hydroperoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3425-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amylhydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroperoxide, 1,1-dimethylpropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylpropyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-pentyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-AMYL HYDROPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DSG8F2WBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of tert-amyl hydroperoxide in the context of the provided research?

A1: The research primarily focuses on this compound (TAHP) as an oxidant in the oxidative desulfurization (ODS) of fuels. [, , , , ] It acts as an alternative to hydrogen peroxide in these reactions.

Q2: How does TAHP compare to other oxidants in terms of its oxidative desulfurization activity?

A2: Studies comparing TAHP to other alkyl hydroperoxides, like tert-butyl hydroperoxide (TBHP) and cyclohexanone peroxide (CYHPO), in the ODS of dibenzothiophene found the reactivity order to be CYHPO > TAHP > TBHP. [] This order is the reverse of their peroxy oxygen electronic density, suggesting that factors beyond electron density influence the reaction.

Q3: What types of catalysts are employed in conjunction with TAHP for oxidative desulfurization?

A3: Various catalysts have been explored for TAHP-mediated ODS, including molybdenum oxide supported on macroporous polyacrylic cationic exchange resin D113, [] as well as organic acid catalysts, heteropoly acid catalysts, ampiprotic catalysts, and molecular sieve catalysts. []

Q4: Beyond fuel desulfurization, what other reactions utilize TAHP?

A4: TAHP is utilized in the epoxidation of olefins, such as butadiene. [] This reaction is typically catalyzed by molybdenum compounds like molybdenyl propylene glycolate. [] It's also used in the epoxidation of 3-methylbut-1-ene to its corresponding oxide and diol. []

Q5: How does the presence of an alcohol influence TAHP-mediated epoxidation reactions?

A5: Alcohols exhibit a complex influence on TAHP epoxidation. While they can inhibit the epoxidation rate, they can also increase the proportion of the active catalyst in solution. [] This highlights the importance of considering catalyst state changes when modeling these processes.

Q6: Can TAHP oxidize metal complexes?

A6: Yes, research shows that TAHP can oxidize nickel(II) complexes, specifically NiL2+ (L = 1,4,8,11-tetraazacyclotetradecane), to their NiL3+ counterparts in acidic aqueous solutions. [] The reaction yield is influenced by factors like reactant concentrations and the presence of oxygen. []

Q7: Does the structure of the alkyl hydroperoxide affect its reactivity with metal complexes?

A7: Yes, studies comparing TAHP with tert-butyl hydroperoxide (TBHP) in reactions with nickel(II) complexes and vanadium(IV) show distinct reactivity patterns. [, ] For example, bromide ions alter the stoichiometry and products of the TBHP reaction but not the TAHP reaction. [] These differences are attributed to the relative reactivities of the intermediate alkoxyl radicals generated from each hydroperoxide. [, ]

Q8: Are there specific structural features in organic peroxides that influence their reactivity?

A8: Yes, research indicates that the ease of oxygen-oxygen heterolysis in peroxides is influenced by the polarization of the O-O bond and the migratory aptitudes of α-substituents. [] Alkyl-oxygen heterolysis, on the other hand, is promoted by electron-releasing groups on the peroxide molecule. []

Q9: How is TAHP synthesized?

A9: One method for TAHP production involves the liquid-phase oxidation of isopentane. [] Mathematical models have been developed to optimize this process and determine optimal conditions for TAHP synthesis. []

Q10: How is TAHP used in the synthesis of other compounds?

A10: TAHP reacts with azoacids in the presence of carbonyldiimidazole (CDI) to produce asymmetrical azo-perester derivatives. [, , ] These reactions highlight the versatility of TAHP as a reagent in organic synthesis.

Q11: Are there any studies on the stability and formulation of TAHP?

A11: While the provided abstracts don't delve into specific stability or formulation details for TAHP, they emphasize its use as a reagent in various chemical reactions. [1-14] This suggests that maintaining its stability, likely at lower temperatures, is crucial for its successful application.

Q12: Are there any known analytical techniques for quantifying or characterizing TAHP?

A12: While specific analytical techniques aren't detailed in the abstracts, they highlight the importance of monitoring reaction progress and characterizing products. [1-14] Common techniques for analyzing peroxides like TAHP could include titration, gas chromatography, and various spectroscopic methods.

Q13: What are the environmental concerns regarding TAHP?

A13: Although not directly addressed in the provided research, being an organic peroxide, TAHP likely requires careful handling and disposal due to its potential environmental impact. [1-14] Further research might focus on mitigating any negative ecological effects associated with TAHP use.

Q14: Are there any alternative compounds or strategies being explored to potentially replace TAHP in its applications?

A14: The research highlights the exploration of other oxidants, like TBHP and CYHPO, as potential alternatives to TAHP in ODS reactions. [] This suggests ongoing efforts to identify more efficient, cost-effective, or environmentally friendly options.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.